molecular formula C17H14Cl2N4O B3035648 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-57-5

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B3035648
CAS No.: 338398-57-5
M. Wt: 361.2 g/mol
InChI Key: AFKQZMITGUPLPU-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in cell wall synthesis or DNA replication, leading to antimicrobial or anticancer effects. The compound’s triazole ring is crucial for its binding to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(2,5-dichlorophenyl)-5-methyl-N-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(2,5-dichlorophenyl)-5-methyl-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its biological activity and chemical reactivity. The presence of both 2,5-dichlorophenyl and 4-methylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-10-3-6-13(7-4-10)21-17(24)16-20-11(2)23(22-16)15-9-12(18)5-8-14(15)19/h3-9H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKQZMITGUPLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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